

Chemical structure and synthesis of Tilifodiolide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tilifodiolide*
Cat. No.: *B171936*

[Get Quote](#)

Tilifodiolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilifodiolide is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its complex chemical architecture and promising biological activities. This technical guide provides a detailed overview of the chemical structure of **Tilifodiolide**, its physicochemical properties, and the methods for its isolation from natural sources. While a total synthesis of **Tilifodiolide** has not been extensively reported in the available literature, this document consolidates the current knowledge to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Tilifodiolide, a clerodane-type diterpenoid, possesses a unique and intricate molecular structure. Its systematic IUPAC name is (1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][1]benzofuran-3-one.[2] The structure was elucidated through extensive spectroscopic analysis, including IR and ¹H NMR, and confirmed by X-ray diffraction analysis. [1]

The key structural features of **Tilifodiolide** include a tetraline-type core, a β -substituted furan ring, and an α,β -unsaturated γ -lactone function.[1] The stereochemistry of the molecule has been established as (1R, 8S).[2]

Table 1: Chemical and Physical Properties of **Tilifodiolide**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₆ O ₅	[1] [2]
Molecular Weight	336.34 g/mol	
IUPAC Name	(1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e] [1] benzofuran-3-one	[2]
CAS Number	126724-95-6	[2]
Appearance	Crystalline solid	[1]
Melting Point	Not reported	
Boiling Point	517.34 °C (Predicted)	[3]
Solubility	Soluble in chloroform and other organic solvents	[1]

Isolation from Natural Sources

To date, the primary source of **Tilifodiolide** is the plant species *Salvia tiliaefolia* (linden leaf sage), from which it was first isolated.[\[1\]](#)[\[4\]](#) The compound is considered a secondary metabolite of the plant.

Experimental Protocol for Isolation and Characterization

The following is a generalized protocol based on standard phytochemical extraction and isolation techniques for diterpenoids from plant material.

Materials and Equipment:

- Dried and powdered aerial parts of *Salvia tiliaefolia*
- Solvents: Hexane, Chloroform (CHCl₃), Methanol (MeOH), Ethyl Acetate (EtOAc)

- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system
- NMR Spectrometer
- Infrared (IR) Spectrometer
- Mass Spectrometer
- X-ray Diffractometer

Procedure:

- Extraction:
 - The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform and then methanol.
 - The chloroform extract, which is likely to contain the diterpenoids, is concentrated under reduced pressure using a rotary evaporator.
- Chromatographic Separation:
 - The crude chloroform extract is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.
 - Fractions are collected and monitored by TLC to identify those containing compounds with similar R_f values to that expected for **Tilifodiolide**.
- Purification:

- Fractions enriched with **Tilifodiolide** are combined and further purified using repeated column chromatography or preparative HPLC until a pure crystalline compound is obtained.
- Structure Elucidation and Characterization:
 - ¹H NMR Spectroscopy: The ¹H NMR spectrum of **Tilifodiolide** shows characteristic signals for a β-substituted furan ring and an aromatic AB system.[1]
 - IR Spectroscopy: The IR spectrum displays absorption bands indicative of α,β-unsaturated γ-lactone functions (around 1770 cm⁻¹) and a furan ring.[1]
 - Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular formula (C₂₀H₁₆O₅).[1]
 - X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure and stereochemistry of **Tilifodiolide**.[1]

Synthesis of Tilifodiolide

A comprehensive search of the scientific literature did not yield any established total synthesis routes for **Tilifodiolide**. The complexity of its tetracyclic core and multiple stereocenters present a significant challenge for synthetic organic chemists. The development of a synthetic pathway would be a notable achievement and would provide a more reliable and scalable source of the compound for further biological investigation, circumventing the reliance on its natural abundance.

Biological Activity and Potential Applications

Tilifodiolide has been reported to exhibit a range of biological activities, making it a compound of interest for drug discovery and development.

- Anti-inflammatory Activity: **Tilifodiolide** has demonstrated anti-inflammatory properties in animal models.[4]
- Antidiarrheal and Vasorelaxant Effects: Studies have shown that **Tilifodiolide** possesses antidiarrheal and vasorelaxant activities.[5]

- Neuropharmacological Actions: The compound has also been investigated for its neuropharmacological effects.[5]

These preliminary findings suggest that **Tilifodiolide** could serve as a lead compound for the development of new therapeutic agents.

Visualizations

Isolation and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and characterization of **Tilifodiolide**.

Conclusion

Tilifodiolide stands as a compelling natural product with a challenging chemical structure and promising pharmacological profile. While its synthesis remains an open challenge, the established methods for its isolation provide a means to obtain the compound for further research. This guide summarizes the current state of knowledge on **Tilifodiolide**, offering a foundation for scientists and researchers to build upon in their exploration of its chemical and biological potential. Future efforts in total synthesis would be highly valuable to unlock the full therapeutic possibilities of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repositorio.uam.es [repositorio.uam.es]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. tilifodiolide-tetraline-type-diterpenoid-of-clerodanic-origin-from-salvia-tiliae-folia - UNIQUIM - UNAM [uniiquim.iquimica.unam.mx]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical structure and synthesis of Tilifodiolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171936#chemical-structure-and-synthesis-of-tilifodiolide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

